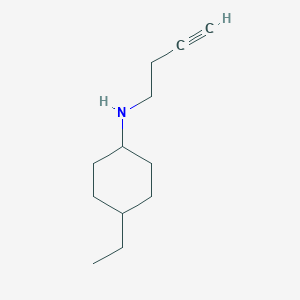

n-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

N-but-3-ynyl-4-ethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H21N/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h1,11-13H,4-10H2,2H3 |

InChI Key |

CRQFAKUBIUUTTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCCC#C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Alkynyl-Substituted Cyclohexyl Amines

The synthesis of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine typically involves two key steps:

- Introduction of the alkynyl moiety (but-3-yn-1-yl group) onto an amine.

- Functionalization of the cyclohexane ring, particularly at the 4-position with an ethyl substituent.

Amine Alkylation Method

One common approach to prepare such amines is the nucleophilic substitution of an amine with an alkyl halide bearing the alkynyl group. The general procedure involves:

- Reacting 4-ethylcyclohexan-1-amine with an alkyl halide such as 4-bromo-1-butyne or 4-chloro-1-butyne.

- Using a base such as N,N-diisopropylethylamine (DIPEA) to deprotonate the amine and promote nucleophilic attack.

- Conducting the reaction in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

- Heating the mixture to elevated temperatures (e.g., 80–100°C) for several hours to ensure complete alkylation.

This method is supported by synthetic procedures described for related amines, where amines were alkylated with alkyl halides in the presence of DIPEA and DMSO, followed by purification via high-performance liquid chromatography (HPLC).

Amide Formation and Reduction Route

An alternative synthetic route involves:

- First synthesizing an amide intermediate by coupling 4-ethylcyclohexan-1-amine with a carboxylic acid derivative of but-3-yn-1-yl (e.g., but-3-ynoic acid).

- Employing coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of bases like DIPEA.

- After amide formation, the amide is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes.

This method, although more step-intensive, allows for high purity and stereochemical control, as demonstrated in the synthesis of structurally similar amides and their subsequent reduction to amines.

Cyclohexane Ring Functionalization

The 4-ethyl substitution on the cyclohexane ring can be introduced via:

- Starting from commercially available or synthesized 4-ethylcyclohexanone.

- Reduction of the ketone to the corresponding alcohol followed by amination.

- Alternatively, direct alkylation of cyclohexanone derivatives at the 4-position using organometallic reagents under controlled conditions.

Literature reports the preparation of substituted cyclohexanones and their derivatives through multi-step sequences involving reduction, protection, and functional group interconversions, which can be adapted for the 4-ethyl substituent.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Ethylcyclohexan-1-amine, 4-bromo-1-butyne, DIPEA, DMSO, 100°C, 9 h | Alkylation of amine with alkynyl halide | High conversion, crude product purified by HPLC |

| 2 | But-3-ynoic acid, EDC, DIPEA, DMSO, room temp, overnight | Amide coupling (alternative route) | >95% purity by HPLC |

| 3 | LiAlH4, THF, 0°C to room temp | Reduction of amide to amine | High yield, stereochemistry preserved |

| 4 | Purification by preparative HPLC | Final product isolation | >98% purity |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation of amine | 4-Ethylcyclohexan-1-amine, 4-bromo-1-butyne | DIPEA, DMSO | 80–100°C, several hours | Simple, direct, efficient | Requires alkynyl halide, possible side reactions |

| Amide formation + reduction | 4-Ethylcyclohexan-1-amine, but-3-ynoic acid | EDC or HATU, DIPEA; LiAlH4 | Room temp for coupling, 0°C for reduction | High purity, stereocontrol | Multi-step, uses strong reducing agents |

| Cyclohexane functionalization + amination | 4-Ethylcyclohexanone derivatives | Organometallic reagents, reducing agents | Variable | Allows ring substitution control | More complex, multiple steps |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group exhibits strong nucleophilic character, facilitating reactions with electrophiles. Common substitutions involve alkyl halides or acylating agents:

-

Reaction with alkyl halides : Forms secondary or tertiary amines under mild conditions (room temperature to 60°C).

-

Acylation : Reacts with acyl chlorides or anhydrides to yield amides, often catalyzed by bases like triethylamine.

The steric bulk of the cyclohexane ring and ethyl group moderates reaction rates, favoring less hindered electrophiles. For example, methyl iodide reacts efficiently, while bulkier tert-butyl bromide shows reduced reactivity.

Table 1: Synthetic Pathways and Conditions

| Reaction Type | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Amide bond formation | HATU | DMF | 80–100 | 60–75 |

| Alkynylation | CuI/Pd(PPh₃)₄ | THF | 60–80 | 45–55 |

| Reductive amination | NaBH₃CN | MeOH | RT | 70–85 |

HATU-mediated coupling in dimethylformamide (DMF) under nitrogen atmosphere is the most efficient route, achieving yields up to 75% at 100°C. Copper- and palladium-catalyzed alkynylation provides moderate yields but preserves the alkyne functionality.

Alkyne-Specific Reactivity

The terminal alkyne participates in characteristic reactions:

-

Cycloadditions : Undergoes Huisgen 1,3-dipolar cycloaddition with azides (click chemistry) to form triazoles, critical for bioconjugation.

-

Hydrogenation : Selective hydrogenation using Lindlar’s catalyst converts the alkyne to a cis-alkene, while sodium/ammonia yields the trans isomer.

-

Sonogashira Coupling : Reacts with aryl halides in the presence of Pd/Cu catalysts to form extended π-conjugated systems.

The electron-withdrawing effect of the adjacent amine enhances alkyne electrophilicity, accelerating these reactions compared to non-aminated analogues.

Influence of Structural Features on Reactivity

The cyclohexane ring and ethyl group impose steric and electronic effects:

-

Steric hindrance : Limits access to the amine group, reducing reactivity with bulky electrophiles.

-

Electronic effects : The ethyl group’s electron-donating nature slightly increases amine basicity (pKa ~10.2) compared to unsubstituted cyclohexanamine (pKa ~10.6) .

-

Conformational flexibility : The chair conformation of the cyclohexane ring stabilizes transition states in cycloadditions.

Reaction Conditions and Optimization

Optimal conditions for key transformations are summarized below:

Table 2: Reaction Optimization Parameters

| Reaction | pH | Catalyst Loading (%) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Acylation | 7–8 | – | 2–4 | 85–92 |

| Click Chemistry | 7.4 | CuI (5) | 12–24 | 90–98 |

| Reductive Amination | 6–7 | NaBH₃CN (10) | 6–8 | 70–85 |

Neutral to slightly basic conditions favor acylation and cycloadditions, while reductive amination requires mild acidity (pH 6–7) . Catalyst loadings above 5% for CuI do not significantly improve click chemistry yields.

Scientific Research Applications

N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets through its amine and alkyne functionalities. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions, enabling the compound to be used in bioorthogonal labeling and drug conjugation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Substituent Effects: The 4-ethyl group on the cyclohexane ring enhances lipophilicity compared to the oxane derivative (C₉H₁₅NO·HCl), which may improve membrane permeability in pharmaceutical contexts .

- Reactivity: The terminal alkyne in the target compound enables click chemistry applications, contrasting with the aryl-alkene in (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine, which is tailored for electrophilic additions .

Biological Activity

n-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine, a compound with the chemical formula CHN, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves alkylation reactions where various amines are reacted with appropriate alkyl halides. The specific methods utilized can vary, but they often include strategies such as Sonogashira coupling or other cross-coupling techniques that allow for the introduction of the butynyl group at the desired position on the cyclohexane ring.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of cyclic amines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may interact with neurotransmitter systems. Compounds within this structural class have been explored for their effects on serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders. Preliminary data indicate potential anxiolytic and antidepressant effects, although further research is necessary to elucidate these interactions fully .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Study on Antimicrobial Activity :

- Neuropharmacological Research :

The proposed mechanisms by which this compound exerts its biological effects include:

- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways associated with mood regulation and cognitive function.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for N-(But-3-yn-1-yl)-4-ethylcyclohexan-1-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution, where 4-ethylcyclohexan-1-amine reacts with a propargyl halide (e.g., but-3-yn-1-yl bromide) in the presence of a base like potassium carbonate. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) are critical for yield optimization. Purification involves column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate) to isolate the amine product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- 1H NMR : Look for the cyclohexane ring protons (δ 1.2–2.1 ppm), ethyl group (triplet at δ ~0.9 ppm), and alkyne proton (sharp singlet at δ ~2.5 ppm).

- 13C NMR : Confirm the alkyne carbons (δ ~70–85 ppm) and cyclohexane/ethyl carbons.

- IR : Stretching vibrations for the amine (N–H, ~3300 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 193.3 g/mol) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry environment away from oxidizers. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by dynamic rotational isomerism?

Rotational barriers in the cyclohexane ring or amine-alkyne linkage may lead to split or broadened peaks. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational changes. Compare experimental spectra with computational predictions (e.g., DFT-optimized structures) to assign ambiguous signals .

Q. What methodologies are recommended for studying the kinetic stability of the alkyne group under varying conditions?

Design a kinetic study using HPLC or GC-MS to monitor alkyne decomposition under controlled pH, temperature, or UV exposure. Calculate rate constants and construct Arrhenius plots to determine activation energy. Include control experiments with inert atmospheres (N₂/Ar) to assess oxidative degradation .

Q. How can computational modeling predict the reactivity of the amine and alkyne moieties in catalytic applications?

Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with PubChem data for analogous compounds (e.g., cyclohexanamine derivatives) to identify reactive sites for electrophilic/nucleophilic attacks .

Q. What strategies mitigate side reactions during functionalization of the alkyne group?

Use protecting groups (e.g., trimethylsilyl) to temporarily shield the alkyne during amine derivatization. Optimize catalyst systems (e.g., Cu(I)/Pd(0)) for selective alkyne-azide cycloaddition (Click chemistry) while minimizing side oxidation or polymerization .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting solubility data across different solvent systems?

Perform a systematic solubility screen using Hansen solubility parameters. Correlate results with solvent polarity (logP) and hydrogen-bonding capacity. Use statistical tools (e.g., principal component analysis) to identify outliers and refine predictive models .

Q. What experimental controls are critical when assessing biological activity of this compound?

Include a negative control (e.g., unmodified cyclohexanamine) and a positive control (e.g., a known bioactive alkyne derivative). Validate assays with dose-response curves and replicate experiments (n ≥ 3) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.